5-Methyl-2-[4-(trifluoromethoxy)phenyl]-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
5-Methyl-2-[4-(trifluoromethoxy)phenyl]-2,4-dihydro-3H-pyrazol-3-one is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The presence of the trifluoromethoxy group imparts distinct properties to the compound, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-[4-(trifluoromethoxy)phenyl]-2,4-dihydro-3H-pyrazol-3-one typically involves the use of boron reagents in Suzuki–Miyaura coupling reactions . This method is favored due to its mild reaction conditions and functional group tolerance. The reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-[4-(trifluoromethoxy)phenyl]-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogenating agents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
5-Methyl-2-[4-(trifluoromethoxy)phenyl]-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 5-Methyl-2-[4-(trifluoromethoxy)phenyl]-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and functional groups .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-2-[4-(trifluoromethoxy)phenyl]pyridine
- N-(3-(methylthio)phenyl)-2-(4-(trifluoromethoxy)phenyl)acetamide
Uniqueness
The uniqueness of 5-Methyl-2-[4-(trifluoromethoxy)phenyl]-2,4-dihydro-3H-pyrazol-3-one lies in its trifluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and binding affinity, making it valuable in various applications.
Properties
CAS No. |
118071-61-7 |
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Molecular Formula |
C11H9F3N2O2 |
Molecular Weight |
258.20 g/mol |
IUPAC Name |
5-methyl-2-[4-(trifluoromethoxy)phenyl]-4H-pyrazol-3-one |
InChI |
InChI=1S/C11H9F3N2O2/c1-7-6-10(17)16(15-7)8-2-4-9(5-3-8)18-11(12,13)14/h2-5H,6H2,1H3 |
InChI Key |
KBQQPNJEMABROH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
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